BENGHE Foundational & Exploratory

Check Availability & Pricing

CAS 21464-51-7 physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

3-Amino-3-(2-
Compound Name:
chlorophenyl)propan-1-ol

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(2-
chlorophenyl)propan-1-ol (CAS 21464-51-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical
properties of the compound 3-Amino-3-(2-chlorophenyl)propan-1-ol, identified by the CAS
number 21464-51-7. This document is intended to serve as a valuable resource for
professionals in research and drug development by consolidating available data, outlining
detailed experimental protocols for property determination, and visualizing key chemical
synthesis and experimental workflows.

Chemical Identity and Structure

3-Amino-3-(2-chlorophenyl)propan-1-ol is a chemical compound with the molecular formula
CoH12CINO.[1] It belongs to the class of amino alcohols and is characterized by a propanol
backbone substituted with an amino group and a 2-chlorophenyl group at the third carbon.

Table 1: Compound Identification
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Identifier Value
CAS Number 21464-51-7[1][2]
IUPAC Name 3-amino-3-(2-chlorophenyl)propan-1-ol[1]

Molecular Formula

CoH12CINO[1]

SMILES

C1=CC=C(C(=C1)C(CCO)N)CI[1]

InChl

InChl=1S/C9H12CINO/c10-8-4-2-1-3-
7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2[1]

| INChiKey | MJTCBVJINSSTRIS-UHFFFAOYSA-N[1] |

Physicochemical

Properties

The following table summarizes the computed physicochemical properties of 3-Amino-3-(2-

chlorophenyl)propan-1-ol. Experimental data for some properties, such as melting and

boiling points, are not readily available in the public domain and would require experimental

determination.

Table 2: Physicochemical Data

Property Value Source

Molecular Weight 185.65 g/mol PubChem (Computed)[1]
Exact Mass 185.0607417 Da PubChem (Computed)[1]
XLogP3 1.1 PubChem (Computed)[1]
Hydrogen Bond Donor Count 2 PubChem (Computed)[1]
Hydrogen Bond Acceptor

Count 2 PubChem (Computed)[1]
Rotatable Bond Count 4 PubChem (Computed)[1]
Polar Surface Area 46.25 A2 PubChem (Computed)[1]
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| Flash Point | 152.1 °C (for 3-Amino-3-(4-chlorophenyl)-propan-1-ol) | ChemicalBook[3] |

Synthesis Pathway

While a specific synthesis route for 3-Amino-3-(2-chlorophenyl)propan-1-ol is not detailed in
the provided search results, a general pathway for similar 3-hydroxy-3-arylpropylamines can be
inferred. A common method involves the reduction of a corresponding ketone. The following
diagram illustrates a plausible synthetic route.

Step 1: Ketone Formation

3-amino-1-(2-chlorophenyl)propan-1-one

eduction

Step 2: Reduction

Reducing Agent
(e.g., Sodium Borohydride)

3-Amino-3-(2-chlorophenyl)propan-1-ol

Click to download full resolution via product page

Caption: Plausible synthesis of 3-Amino-3-(2-chlorophenyl)propan-1-ol.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical
properties. The following sections outline standard protocols for key parameters.

Melting Point Determination
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The melting point provides an indication of the purity of a crystalline solid.
Protocol:

Sample Preparation: A small amount of the crystalline 3-Amino-3-(2-chlorophenyl)propan-
1-ol is finely ground and packed into a capillary tube to a height of approximately 3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-
Temp device, alongside a calibrated thermometer.

Initial Determination: The sample is heated rapidly to obtain an approximate melting range.

Accurate Determination: The experiment is repeated with a fresh sample, heating slowly
(approximately 1-2 °C per minute) as the temperature approaches the approximate melting
point.

Data Recording: The temperature at which the first drop of liquid appears and the
temperature at which the entire sample becomes liquid are recorded as the melting point
range.

y

y

\4

Pack Capillary Tube Place in Mel-Temp Rapid Heating (Approx. MP) Slow Heating (1-2°C/min) » Record Melting Range

Click to download full resolution via product page

Caption: Workflow for melting point determination.

Solubility Assessment

Understanding the solubility of a compound in various solvents is fundamental for its
application in drug development and formulation.

Protocol:

e Solvent Screening: A small, known amount (e.g., 1 mg) of 3-Amino-3-(2-
chlorophenyl)propan-1-ol is placed into separate vials.
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e Solvent Addition: A measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol,
DMSO, dichloromethane) is added to each vial.

o Observation: The vials are agitated (e.g., vortexed) and visually inspected for dissolution.
Solubility is qualitatively assessed (e.g., soluble, partially soluble, insoluble).

e pH-Dependent Solubility (for aqueous solutions):
o A suspension of the compound in water is prepared.

o The pH is measured, and a 0.1 M HCl or 0.1 M NaOH solution is added dropwise to
determine if solubility increases at acidic or basic pH.[4] The pH at which complete
dissolution occurs is recorded.[4]

Qualitative Screening pH-Dependent Solubility
Dispense Compound Prepare Aqueous Suspension
Add Solvents Titrate with Acid/Base
Agitate & Observe Record pH of Dissolution

Click to download full resolution via product page

Caption: Workflow for solubility assessment.

Octanol-Water Partition Coefficient (LogP)
Determination

The LogP value is a measure of a compound's lipophilicity and is a critical parameter in
predicting its pharmacokinetic properties. The shake-flask method followed by HPLC analysis
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is a common approach.
Protocol:

o Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for
24 hours and then allowing the phases to separate.[5] The aqueous phase is typically
buffered to a physiological pH of 7.4.[5]

e Compound Distribution: A known amount of 3-Amino-3-(2-chlorophenyl)propan-1-ol is
dissolved in a mixture of the pre-saturated n-octanol and water.

o Equilibration: The mixture is shaken vigorously to allow the compound to partition between
the two phases and then left to stand for the phases to separate completely.[5]

e Analysis: The concentration of the compound in both the n-octanol and water phases is
determined, typically using High-Performance Liquid Chromatography (HPLC).[5]

o Calculation: The LogP is calculated using the following formula: LogP = logio([Concentration
in Octanol] / [Concentration in Water]).[5]
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Saturate Octanol & Water

:

Dissolve Compound

:

Shake to Equilibrate

:

Separate Phases

:

Analyze Concentrations (HPLC)

Calculate LogP

Click to download full resolution via product page

Caption: Workflow for LogP determination via the shake-flask method.

Safety and Hazards

Based on GHS classifications for this compound, it is harmful if swallowed or inhaled, causes
skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves and eye protection, should
be used when handling this chemical.[3] Work should be conducted in a well-ventilated area.[3]

Conclusion
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This technical guide has summarized the available physicochemical data for 3-Amino-3-(2-
chlorophenyl)propan-1-ol (CAS 21464-51-7) and provided standardized protocols for the
experimental determination of its key properties. While comprehensive experimental data is
limited, the provided information and methodologies offer a solid foundation for researchers
and scientists working with this compound. Further experimental investigation is encouraged to
fully characterize its physicochemical profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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